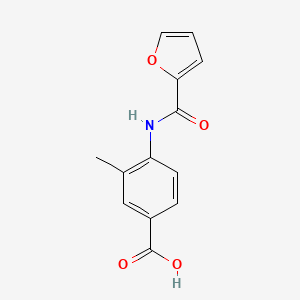

1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

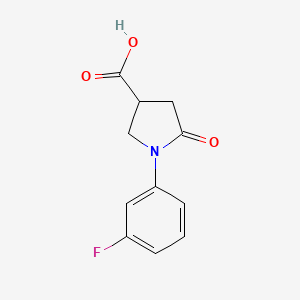

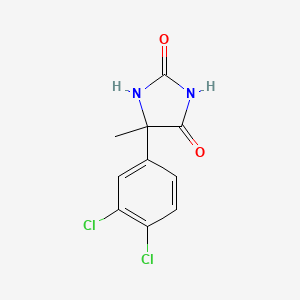

The compound "1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride" is a derivative of pyrrolidinone, which is a lactam of gamma-aminobutyric acid (GABA). This compound is of interest due to its potential applications in pharmaceuticals and as a building block in organic synthesis. The papers provided discuss various synthetic methods and properties of related pyrrolidinone derivatives, which can offer insights into the synthesis, structure, and reactivity of "this compound".

Synthesis Analysis

The synthesis of pyrrolidinone derivatives can be achieved through various methods. For instance, the domino reactions of arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles with triethylamine as a base catalyst can lead to the formation of functionalized 2-aminohydropyridines and 2-pyridinones . Another approach involves the reaction of 2-chlorochromone with α-amino ketones in ethanol/triethylamine, followed by treatment with acetic acid/pyrrolidine to yield benzopyrano[2,3-b]pyrrol-4(1H)-ones . Additionally, a six-step sequence has been reported for the synthesis of 4-(aminomethyl)-1-aryl-2-pyrrolidinones, which are monoamine oxidase B inactivators . These methods highlight the versatility of synthetic routes available for constructing pyrrolidinone frameworks.

Molecular Structure Analysis

The molecular structure of pyrrolidinone derivatives is characterized by the presence of a five-membered lactam ring. The substitution pattern on this ring can significantly influence the compound's properties and reactivity. For example, the introduction of an aminoethyl group can provide sites for further functionalization or interaction with biological targets. The crystal structures of some derivatives, such as those obtained from reactions with tetracyanoquinodimethane (TCNQ), exhibit inter- and intramolecular hydrogen bonding, leading to supramolecular structures with interesting properties like fluorescence and second harmonic generation .

Chemical Reactions Analysis

Pyrrolidinone derivatives can participate in a variety of chemical reactions due to their reactive sites. For instance, the active carbonyl group in 3-hydroxy-3-pyrrolin-2-ones can interact with nucleophiles, and the presence of acyl and ethoxycarbonyl groups allows for the formation of various condensed systems . The reactivity of these compounds can be harnessed to create a wide range of products with potential biological activity or as intermediates in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidinone derivatives are influenced by their molecular structure. These compounds generally exhibit high stability and reactivity, which can be attributed to the lactam ring and substituents. The presence of amino groups can lead to the formation of salts, such as hydrochlorides, which can affect solubility and reactivity. The thermal stability of these compounds is also noteworthy, as some derivatives show good thermal stabilities, which is beneficial for their potential applications .

科学的研究の応用

Synthesis and Biological Evaluation

1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride is used in the synthesis of various pyrrolidine-2-one derivatives. A study demonstrated its utility in preparing derivatives by lactamization of γ-butyrolactone with hydrazine hydrate. These derivatives exhibited significant antibacterial activity against certain types of bacteria (Betti, Hussain, & Kadhem, 2020).

Dipeptide Analogues and Enantiopurity

The compound is instrumental in the synthesis of dipeptide analogues containing pyrrolin-2-ones. These analogues, derived from pyrrolidine-2,4-diones, showcase a linear, extended conformation and are synthesized with high yield and enantiopurity (Hosseini, Kringelum, Murray, & Tønder, 2006).

Pharmaceutical Synthesis

In pharmaceutical research, the synthesis of new medicinal molecules with improved biological activity often involves the introduction of various substituents into the nucleus of pyrrolidin-2-ones. Research has focused on synthesizing derivatives by reacting methyl ester of furyl-2-carbonylpyruvic acid with aromatic aldehyde and 1-amino-2-hydroxypropane (Rubtsova et al., 2020).

Ligand Synthesis in Organometallic Chemistry

It is also used in organometallic chemistry, specifically in synthesizing hybrid ligands with pyrrolidine rings for palladium(II) and mercury(II) complexes. These ligands, like N-{2-(4-methoxyphenyltelluro)ethyl}pyrrolidine, have been characterized for their properties in forming complexes (Singh et al., 2003).

Role in the Synthesis of Pyrrole Derivatives

The compound is integral in the preparation of pyrrole derivatives. These derivatives form the structural subunits of important biological molecules like heme and chlorophyll. Pyrrolidinones, which include this compound, are prepared via the reaction of butyrolactone with ammonia or a primary amine (Anderson & Liu, 2000).

Synthesis of Neurological Disorder Therapeutics

This compound is a significant intermediate in the synthesis of therapeutics for neurological disorders, such as Parkinson’s and Alzheimer’s diseases. It serves as an industrial precursor to pyrroline and pyrrolidine (Capon, Avery, Purdey, & Abell, 2020).

Characterization in Forensic Science

In forensic science, the compound is identified and characterized for its properties through spectroscopic studies. It's used in the identification of novel hydrochloride salts of cathinones, a class of synthetic stimulants (Nycz, Paździorek, Małecki, & Szala, 2016).

Safety and Hazards

特性

IUPAC Name |

1-(2-aminoethyl)pyrrolidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c7-3-5-8-4-1-2-6(8)9;/h1-5,7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDISFSCSRZPYDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80239174 |

Source

|

| Record name | 2-Pyrrolidinone, 1-(2-aminoethyl)-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80239174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

92885-03-5 |

Source

|

| Record name | 2-Pyrrolidinone, 1-(2-aminoethyl)-, monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092885035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyrrolidinone, 1-(2-aminoethyl)-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80239174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1334924.png)

![[5-(4-Amino-2-chlorophenyl)furan-2-yl]methanol](/img/structure/B1334929.png)